Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
thiophen-2-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(13-2-1-8-19-13)15-6-3-11(4-7-15)17-12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCZPXYRRDQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
The most widely reported method involves nucleophilic acyl substitution between 4-(thiophen-3-yloxy)piperidine and thiophene-2-carbonyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Scheme:
$$
\text{4-(Thiophen-3-yloxy)piperidine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone}
$$
Optimization Insights:
Gewald Reaction-Based Synthesis
The Gewald reaction, a two-component condensation between ketones and elemental sulfur in the presence of amines, has been adapted for constructing the thiophene-piperidine framework.
Procedure:
- Step 1: Cyclocondensation of 2-acetylthiophene with sulfur and morpholine yields 2-aminothiophene-3-carbonitrile.
- Step 2: Coupling with 4-(thiophen-3-yloxy)piperidine via nucleophilic substitution.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Step 1) | 6–8 hours | |
| Temperature (Step 2) | 80°C | |
| Overall Yield | 54% |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, enable modular assembly of the thiophene and piperidine units.
Example Protocol (Buchwald-Hartwig):
- Substrates: 2-Bromothiophene and 4-(thiophen-3-yloxy)piperidine.
- Catalyst System: Pd(OAc)₂/Xantphos.
- Base: Cs₂CO₃ in toluene at 110°C for 12 hours.
- Yield: 63% after HPLC purification.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes continuous flow chemistry to enhance reproducibility and safety. Key features include:
- Reactor Type: Microstructured tubular reactors with in-line IR monitoring.
- Residence Time: 2–5 minutes at 120°C.
- Throughput: 5–10 kg/day with >95% purity.
Advantages:
- Reduced solvent waste compared to batch processes.
- Real-time adjustment of stoichiometric ratios.
Solvent and Catalyst Recovery
Green chemistry principles are integrated via:
- Solvent: Cyclopentyl methyl ether (CPME), a low-toxicity alternative to DCM.
- Catalyst: Immobilized DMAP on silica gel, enabling reuse for 5 cycles without activity loss.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Key Metrics:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, thiophene-H), 4.12–3.98 (m, 2H, piperidine-H), 3.20–3.05 (m, 2H, piperidine-H).
- HRMS (ESI): m/z 293.4 [M+H]⁺ (calc. 293.40).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 72 | 98 | Moderate | 12.50 |
| Gewald Reaction | 54 | 95 | Low | 18.20 |
| Buchwald-Hartwig Coupling | 63 | 97 | High | 22.80 |
Trade-offs:
- Nucleophilic acyl substitution offers the best cost-to-yield ratio for lab-scale synthesis.
- Transition metal-catalyzed methods are preferred for introducing structural diversity but incur higher Pd costs.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
The compound exhibits several biological activities that are significant for therapeutic applications:
1. Enzyme Inhibition
- Thiophen derivatives, including this compound, have been shown to inhibit enzymes such as tyrosinase , which is involved in melanin production. This inhibition can lead to applications in skin lightening and treatment of pigmentation disorders.
2. Antiviral Activity
- Research indicates that thiophen derivatives possess antiviral properties, particularly against viruses like Ebola. The piperidine group is crucial for maintaining this activity; modifications can significantly alter efficacy .
3. Selective Targeting
- The unique structure of thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone allows it to selectively target specific biological pathways, enhancing its therapeutic potential while minimizing side effects.
Case Study 1: Antiviral Efficacy
A study assessed the efficacy of thiophene derivatives against the Ebola virus (EBOV). It was found that the piperidine moiety was essential for maintaining antiviral activity. Compounds lacking this group exhibited significantly reduced efficacy, emphasizing the importance of structural integrity for biological function .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of thiophene derivatives on the mPGES-1 enzyme activity, which is relevant in inflammatory diseases and cancer. The results indicated that certain modifications to the thiophene structure enhanced inhibitory potency, underscoring the potential for these compounds in therapeutic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone with two structurally related compounds from the literature:
Compound 21 : Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Structural Differences :
- Core Heterocycle : Piperazine (nitrogen-rich, planar) vs. piperidine (saturated, flexible) in the target compound.
- Substituents : A 4-(trifluoromethyl)phenyl group at the 4-position of the piperazine vs. a thiophen-3-yloxy group in the target compound.
- Electronic Effects : The trifluoromethyl group in Compound 21 introduces strong electron-withdrawing properties, whereas the thiophen-3-yloxy group in the target compound provides moderate electron-donating effects via sulfur’s lone pairs.
- Hypothesized Properties :
- Compound 21’s trifluoromethylphenyl group likely enhances metabolic stability and lipophilicity (logP ~3.5 estimated) compared to the target compound’s thiophene-based substituent (logP ~2.8 estimated).
- The piperazine core in Compound 21 may improve solubility in polar solvents due to increased hydrogen-bonding capacity .
Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Structural Differences :
- Chain Extension : A butan-1-one linker with a pyrazole substituent vs. a direct thiophene-carbonyl group in the target compound.
- Aromatic Systems : Pyrazole (electron-deficient) vs. thiophene (electron-rich) in the target compound.
- Hypothesized Properties :
- The extended alkyl chain in Compound 5 may reduce membrane permeability compared to the compact thiophene-carbonyl motif in the target compound.
- The pyrazole group could enhance interactions with polar residues in enzyme active sites, whereas the thiophene rings in the target compound may favor hydrophobic or π-π stacking interactions .
Biological Activity
Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of thiophene derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a piperidine moiety , which are associated with various pharmacological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
This compound operates through several biochemical pathways:
- Inhibition of Enzymatic Activity : Some thiophene derivatives have been shown to inhibit enzymes such as tyrosinase , which is involved in melanin production. This inhibition can lead to applications in skin lightening and treatment of pigmentation disorders.
- Antiviral Activity : Research indicates that certain thiophene derivatives exhibit antiviral properties, particularly against viruses like Ebola. The piperidine group in the structure is crucial for maintaining this activity, as modifications can significantly alter efficacy .
- Selective Targeting : The compound's unique structure allows it to selectively target specific biological pathways, which can enhance its therapeutic potential while minimizing side effects .
Antiviral Properties
This compound has been studied for its antiviral capabilities. In vitro studies have shown that it can inhibit viral replication effectively, with selectivity indices indicating favorable profiles compared to other compounds in its class .
Cytotoxicity and Therapeutic Index
The compound exhibits a low cytotoxicity profile in various cell lines, suggesting a favorable therapeutic index. For instance, in studies involving A549 lung cancer cells, the compound demonstrated selective inhibition of cell proliferation at low micromolar concentrations .
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of thiophene derivatives against Ebola virus (EBOV), it was found that the presence of the piperidine moiety was essential for maintaining antiviral activity. Compounds lacking this group showed significantly reduced efficacy, emphasizing the importance of structural integrity for biological function .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of thiophene derivatives on mPGES-1 enzyme activity. The results indicated that certain modifications to the thiophene structure enhanced inhibitory potency, underscoring the potential for these compounds in treating inflammatory diseases and cancer .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₅N₁O₂S₂ |
| Mechanism of Action | Tyrosinase inhibition, antiviral activity |
| IC₅₀ (A549 cells) | Low micromolar range |
| Selectivity Index | Favorable compared to other compounds |
Q & A
Q. How can the synthesis of Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone be optimized for higher yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Step 1: Reacting thiophene-3-ol with a piperidin-4-yl derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM to form the 4-(thiophen-3-yloxy)piperidine intermediate.
- Step 2: Coupling this intermediate with thiophene-2-carbonyl chloride using a Schlenk line under inert atmospheres to minimize oxidation.
- Optimization: Adjust reaction temperature (60–80°C for Step 1; room temperature for Step 2), use catalysts like DMAP for acyl transfer, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify thiophene ring substitution patterns and piperidine oxygen connectivity. Key signals: δ 7.4–6.8 ppm (thiophene protons), δ 4.2–3.8 ppm (piperidinyloxy protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic C2/c space group, β ≈ 92.5°) using SHELXL refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?
Methodological Answer:
- Validation: Cross-check SHELXL-refined structures with Mercury CSD’s packing similarity analysis to identify deviations in intermolecular interactions (e.g., π-π stacking of thiophene rings) .
- Twinning/Disorder: Use PLATON to detect twinning and refine disordered regions with PART instructions in SHELXL .
- Computational Alignment: Overlay DFT-optimized geometries (B3LYP/6-31G*) with experimental coordinates using PyMOL, focusing on dihedral angles between piperidine and thiophene moieties .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s biological activity?
Methodological Answer:
- Structural Modifications: Introduce substituents at thiophene C5 (e.g., halogens, methyl groups) or piperidine N1 (e.g., sulfonyl, benzyl groups) to assess impact on receptor binding .
- In Vitro Assays: Use competitive binding assays (e.g., fluorescence polarization) against GPCRs or kinases, paired with molecular docking (AutoDock Vina) to map interactions with active sites .
- Data Correlation: Apply multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with IC₅₀ values from dose-response curves .
Q. How should conflicting bioactivity data across different assay platforms be addressed?
Methodological Answer:
- Assay Replication: Standardize conditions (e.g., ATP concentration in kinase assays, serum-free media in cell viability tests) to minimize variability .
- Orthogonal Validation: Confirm hits using SPR (surface plasmon resonance) for binding affinity and metabolic stability assays (e.g., microsomal half-life) .
- Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency outliers, adjusting for assay type (e.g., fluorescence vs. radiometric) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
